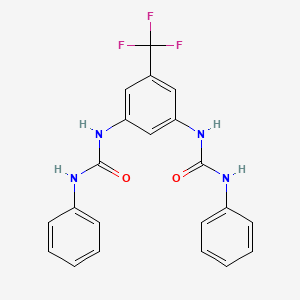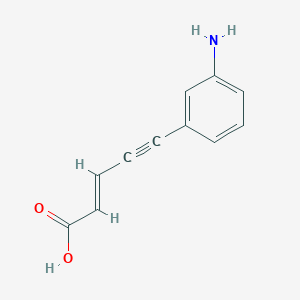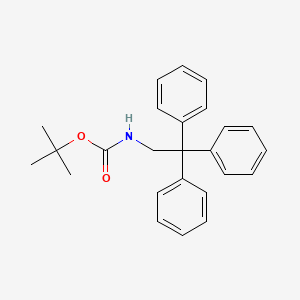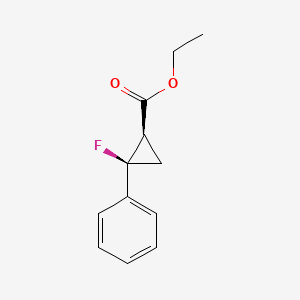
1-(3-Amino-6-methylpyrazin-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Amino-6-methylpyrazin-2-yl)ethanone is an organic compound with the molecular formula C7H9N3O and a molecular weight of 151.17 g/mol . It is characterized by the presence of an amino group and a methyl group attached to a pyrazine ring, along with an ethanone group.
Méthodes De Préparation
The synthesis of 1-(3-Amino-6-methylpyrazin-2-yl)ethanone typically involves the reaction of 3-amino-6-methylpyrazine with ethanoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(3-Amino-6-methylpyrazin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with various electrophiles, resulting in the formation of substituted products.
Condensation: The ethanone group can participate in condensation reactions with aldehydes or ketones to form larger molecules.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3-Amino-6-methylpyrazin-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-Amino-6-methylpyrazin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the pyrazine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(3-Amino-6-methylpyrazin-2-yl)ethanone include:
1-(3-Amino-5-methylpyrazin-2-yl)ethanone: Differing by the position of the methyl group on the pyrazine ring.
1-(3-Amino-6-ethylpyrazin-2-yl)ethanone: Differing by the presence of an ethyl group instead of a methyl group.
1-(3-Amino-6-methylpyrazin-2-yl)propanone: Differing by the presence of a propanone group instead of an ethanone group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C7H9N3O |
|---|---|
Poids moléculaire |
151.17 g/mol |
Nom IUPAC |
1-(3-amino-6-methylpyrazin-2-yl)ethanone |
InChI |
InChI=1S/C7H9N3O/c1-4-3-9-7(8)6(10-4)5(2)11/h3H,1-2H3,(H2,8,9) |
Clé InChI |
SGNJGPDVYNPQTI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C(=N1)C(=O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(4AR,7R,8S,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triyl triacetate](/img/structure/B12841151.png)

![7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B12841158.png)

![6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine](/img/structure/B12841182.png)



